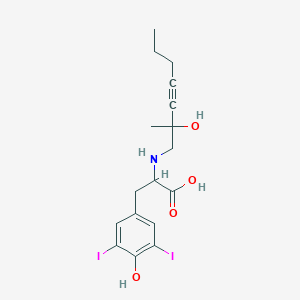
2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate, also known as NALB, is a compound that has been used in scientific research for its potential biochemical and physiological effects. NALB is a derivative of the compound benzoylleucine, which has been shown to have anti-inflammatory properties. We will also list future directions for research on this compound.
科学研究应用
2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate has been used in scientific research for its potential biochemical and physiological effects. One study found that 2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate inhibited the growth of cancer cells in vitro, suggesting that it may have anti-cancer properties. Another study found that 2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate had anti-inflammatory effects in a mouse model of rheumatoid arthritis. 2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate has also been studied for its potential use as a fluorescent probe for imaging biological tissues.
作用机制
The mechanism of action of 2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate is not fully understood. However, it is thought to work by inhibiting the activity of enzymes involved in inflammation and cancer cell growth. 2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate may also act as a fluorescent probe by binding to specific molecules in biological tissues.
Biochemical and Physiological Effects:
2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate has been shown to have anti-inflammatory and anti-cancer properties in vitro and in animal models. It has also been studied for its potential use as a fluorescent probe for imaging biological tissues. However, the exact biochemical and physiological effects of 2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate are not fully understood.
实验室实验的优点和局限性
One advantage of using 2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate in lab experiments is its potential anti-inflammatory and anti-cancer properties. 2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate may also be useful as a fluorescent probe for imaging biological tissues. However, one limitation of using 2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate. One area of research could focus on further understanding the mechanism of action of 2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate. This could involve studying the enzymes that 2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate inhibits and the specific molecules that it binds to in biological tissues. Another area of research could focus on the potential use of 2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate as a therapeutic agent for inflammatory diseases and cancer. Finally, research could also focus on developing new derivatives of 2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate with improved properties for use in lab experiments and potential therapeutic applications.
Conclusion:
2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate is a compound that has been used in scientific research for its potential anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a fluorescent probe for imaging biological tissues. While the exact mechanism of action of 2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate is not fully understood, it shows promise as a potential therapeutic agent for inflammatory diseases and cancer. Further research is needed to fully understand the biochemical and physiological effects of 2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate and to develop new derivatives with improved properties.
合成方法
2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate can be synthesized using a multi-step process. The first step is the synthesis of 1-naphthylamine, which is then reacted with ethyl oxalyl chloride to form 2-(1-naphthylamino)-2-oxoethyl chloride. This compound is then reacted with benzoyl-L-leucine in the presence of a base to form 2-(1-naphthylamino)-2-oxoethyl N-benzoylleucinate. The final product can be purified using column chromatography.
属性
IUPAC Name |
[2-(naphthalen-1-ylamino)-2-oxoethyl] 2-benzamido-4-methylpentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c1-17(2)15-22(27-24(29)19-10-4-3-5-11-19)25(30)31-16-23(28)26-21-14-8-12-18-9-6-7-13-20(18)21/h3-14,17,22H,15-16H2,1-2H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNKRTYPELJWAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OCC(=O)NC1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(naphthalen-1-ylamino)-2-oxoethyl N-(phenylcarbonyl)leucinate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone](/img/structure/B4961219.png)
![2-[(4-chlorobenzyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide](/img/structure/B4961224.png)
![methyl 5-(aminocarbonyl)-2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4961231.png)

![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4961268.png)


![2-((1-adamantylmethyl){[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol](/img/structure/B4961289.png)
![3-[5-(1,1-dimethylpropyl)-2-oxocyclohexyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4961290.png)
![N-(4-isopropylphenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinamine](/img/structure/B4961300.png)

![methyl 4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzoate](/img/structure/B4961314.png)
![N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(4-fluorophenyl)urea](/img/structure/B4961316.png)
